5'-DMTr-dA(Bz)-Methyl phosphonamidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C45H51N6O6P |

|---|---|

Peso molecular |

802.9 g/mol |

Nombre IUPAC |

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C45H51N6O6P/c1-30(2)51(31(3)4)58(7)57-38-26-40(50-29-48-41-42(46-28-47-43(41)50)49-44(52)32-14-10-8-11-15-32)56-39(38)27-55-45(33-16-12-9-13-17-33,34-18-22-36(53-5)23-19-34)35-20-24-37(54-6)25-21-35/h8-25,28-31,38-40H,26-27H2,1-7H3,(H,46,47,49,52)/t38-,39-,40-,58?/m1/s1 |

Clave InChI |

SHLCUYWRZCTCOJ-WKUHJHGBSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(C)O[C@@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

SMILES canónico |

CC(C)N(C(C)C)P(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite for Researchers, Scientists, and Drug Development Professionals

Introduction

5'-DMTr-dA(Bz)-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer crucial for the synthesis of modified oligonucleotides.[1][2][3] Its unique methyl phosphonate (B1237965) backbone modification offers significant advantages in therapeutic and research applications by imparting nuclease resistance and influencing cellular uptake. This guide provides a comprehensive overview of its chemical structure, properties, and its application in solid-phase oligonucleotide synthesis, including detailed experimental protocols.

Core Chemical Information

Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-O-(methyl)(N,N-diisopropyl)phosphonamidite

Synonyms: 5'-DMTr-3'dA(Bz)-methyl phosphonamidite, dA-Me Phosphonamidite[1]

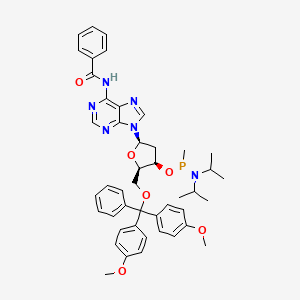

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C45H51N6O6P | [3][4][5] |

| Molecular Weight | 802.90 g/mol | [1][2][3] |

| CAS Number | 114079-05-9 | [3] |

| Appearance | Solid | [3] |

| Storage | -20°C | [4][5] |

Synthesis of the Phosphonamidite Monomer (General Protocol)

The key steps typically are:

-

Protection of the Nucleoside: The 5'-hydroxyl group of 2'-deoxyadenosine (B1664071) is protected with a dimethoxytrityl (DMTr) group, and the N6-amino group of the adenine (B156593) base is protected with a benzoyl (Bz) group.

-

Phosphitylation: The protected nucleoside is then reacted with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) to introduce the methylphosphonamidite group at the 3'-hydroxyl position.

-

Purification: The final product is purified using chromatographic techniques to remove impurities and unreacted starting materials.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a key reagent in the automated solid-phase synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages. This modification replaces the naturally occurring phosphodiester linkage with a non-ionic methylphosphonate linkage, which confers nuclease resistance to the resulting oligonucleotide.

The Solid-Phase Synthesis Cycle

The synthesis of oligonucleotides on a solid support follows a cyclical four-step process for the addition of each monomer.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocol for Oligonucleotide Synthesis using this compound

This protocol is adapted for use on an automated DNA synthesizer.

1. Reagent Preparation:

-

Phosphonamidite Solution: Dissolve this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.

-

Activator: A solution of a suitable activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), in anhydrous acetonitrile.

-

Capping Reagents: Capping A (acetic anhydride) and Capping B (N-methylimidazole).

-

Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

-

Deblocking Reagent: A solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

2. Synthesis Cycle:

-

Step 1: Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support by treatment with the deblocking reagent.

-

Step 2: Coupling: The this compound solution is mixed with the activator and delivered to the synthesis column. The activated phosphonamidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of at least 2-3 minutes is recommended for methylphosphonamidites to ensure high coupling efficiency.[4]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutations in the final oligonucleotide.

-

Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate (B84403) linkage using the oxidizing solution.

3. Cleavage and Deprotection: Due to the base-lability of the methylphosphonate linkage, a specific deprotection protocol is required.

-

Step 1: Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a solution of ammonium (B1175870) hydroxide (B78521) in a suitable solvent.

-

Step 2: Base Deprotection: The benzoyl protecting group on the adenine bases and other base-protecting groups are removed by treatment with a solution of concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). It is crucial to use milder conditions than those used for standard phosphodiester oligonucleotides to avoid degradation of the methylphosphonate backbone.

Logical Workflow for Cleavage and Deprotection

Caption: Workflow for the post-synthesis processing of methylphosphonate oligonucleotides.

Quantitative Data and Quality Control

While specific quantitative data for this compound is not extensively published, the success of oligonucleotide synthesis relies on high coupling efficiency, typically greater than 99% for standard phosphoramidites. The purity of the final oligonucleotide is assessed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For methylphosphonate-containing oligonucleotides, it is particularly important to verify the integrity of the backbone and the absence of side products resulting from the deprotection steps. The coupling efficiency of methylphosphonamidites can be attenuated by water content, and drying the dissolved synthons over molecular sieves can increase coupling efficiencies to over 95%.[4]

Conclusion

This compound is an essential building block for the synthesis of nuclease-resistant oligonucleotides. Its successful application requires careful consideration of the specific reaction conditions, particularly during the coupling and deprotection steps. The protocols and information provided in this guide offer a solid foundation for researchers and professionals working in the field of oligonucleotide-based therapeutics and diagnostics. Further optimization of synthesis and purification protocols may be required depending on the specific sequence and desired purity of the final product.

References

An In-depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

CAS Number: 114079-05-9

This technical guide provides a comprehensive overview of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a critical building block in the chemical synthesis of modified oligonucleotides. It is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and biotechnology. This guide details the chemical properties, synthesis, and core applications of this reagent, with a focus on its use in solid-phase oligonucleotide synthesis and the subsequent deprotection protocols.

Chemical and Physical Properties

This compound is a protected deoxyadenosine (B7792050) nucleoside phosphoramidite. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, the exocyclic amine of the adenine (B156593) base is protected by a benzoyl (Bz) group, and the 3'-hydroxyl group is phosphitylated with a methyl phosphonamidite moiety. These protecting groups are essential for the controlled, stepwise synthesis of oligonucleotides.

| Property | Value | Reference |

| CAS Number | 114079-05-9 | [1] |

| Molecular Formula | C45H51N6O6P | [1] |

| Molecular Weight | 802.9 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage | -20°C | [2][3] |

Synthesis of this compound

-

Protection of the 5'-Hydroxyl Group: The synthesis typically begins with the selective protection of the 5'-hydroxyl group of 2'-deoxyadenosine (B1664071) with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.

-

Protection of the Exocyclic Amine: The N6-amino group of the adenine base is then protected, commonly with benzoyl chloride, to prevent side reactions during oligonucleotide synthesis.

-

Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group. This is achieved by reacting the 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

The resulting this compound is then purified, typically by silica (B1680970) gel chromatography, and stored under anhydrous conditions at low temperature to maintain its stability.

Core Application: Solid-Phase Oligonucleotide Synthesis

The primary application of this compound is as a monomeric building block in the solid-phase synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages.[2][4][] Methylphosphonate oligonucleotides are of significant interest in drug development as antisense therapeutics due to their nuclease resistance and ability to enter cells.[6]

The synthesis is carried out on an automated DNA synthesizer and follows a four-step cycle for each nucleotide addition:

-

Detritylation (Deblocking): The 5'-DMTr protecting group of the nucleoside attached to the solid support is removed with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The this compound is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage. A coupling time of 5 minutes is recommended for syntheses at the 1 µmole scale or below.[6]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in the final oligonucleotide product.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable methylphosphonate linkage using a mild oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Figure 1: Workflow of Solid-Phase Oligonucleotide Synthesis.

Experimental Protocol: Cleavage and Deprotection of Methylphosphonate Oligonucleotides

Oligonucleotides synthesized with methyl phosphonamidites require specific deprotection conditions due to the base-lability of the methylphosphonate linkage.[6] A one-pot procedure is preferred as it minimizes cleavage of the methylphosphonate backbone.[6]

One-Pot Cleavage and Deprotection Protocol: [6][7]

-

Column Preparation: After synthesis, air-dry the solid support within the synthesis column.

-

Transfer: Open the column and transfer the support to a deprotection vial.

-

Initial Cleavage: Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10 v/v/v) to the support. Seal the vial and leave it at room temperature for 30 minutes.

-

Deprotection: Add 0.5 mL of ethylenediamine (B42938) to the vial and reseal it. Let the reaction proceed at room temperature for 6 hours.

-

Elution: Decant the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1 v/v).

-

Dilution and Neutralization: Combine the supernatant and washes, and dilute to 15 mL with water. Adjust the pH to 7 with a solution of 6M hydrochloric acid in acetonitrile/water (1:9 v/v).

-

Desalting: The crude deprotected oligonucleotide can then be desalted using standard procedures such as a Poly-Pak™ or RP cartridge.

Comparison of Deprotection Methods:

| Method | Conditions | Yield | Remarks | Reference |

| One-Pot Procedure | 0.5 mL Acetonitrile/Ethanol/NH4OH (45:45:10) for 30 min, then 0.5 mL Ethylenediamine for 6h at RT | Up to 250% higher than two-step method | Minimizes backbone cleavage and side reactions for N6-bz-dA. | [8] |

| Two-Step Method | Separate cleavage and deprotection steps | Lower | Prone to more backbone degradation. | [8] |

Drug Development and Cellular Interactions

Oligonucleotides containing methylphosphonate linkages are investigated as therapeutic agents because their neutral backbone enhances cellular uptake compared to charged phosphodiester oligonucleotides. The mechanism of cellular uptake for methylphosphonate oligonucleotides is believed to be through fluid-phase or adsorptive endocytosis, which is distinct from the receptor-mediated endocytosis observed for phosphodiester oligonucleotides. This property, combined with their resistance to nuclease degradation, makes them promising candidates for antisense therapies.

Figure 2: Cellular Uptake of Methylphosphonate Oligonucleotides.

Conclusion

This compound is a cornerstone reagent for the synthesis of nuclease-resistant methylphosphonate oligonucleotides. Its proper use in solid-phase synthesis, coupled with optimized deprotection protocols, is crucial for obtaining high-quality modified nucleic acids for research and therapeutic applications. This guide provides the essential technical information for scientists and researchers to effectively utilize this important compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

physicochemical properties of methyl phosphonamidites

An In-depth Technical Guide to the Physicochemical Properties of Methyl Phosphonamidites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phosphonamidites are critical building blocks in the synthesis of modified oligonucleotides, particularly for antisense and therapeutic applications. They are phosphoramidite (B1245037) monomers where a methyl group replaces one of the non-bridging oxygen atoms on the phosphorus center. This modification results in a methylphosphonate (B1257008) internucleotide linkage, which is uncharged and resistant to nuclease degradation.[1][2][3] These properties can enhance the cellular uptake and in vivo stability of oligonucleotide-based drugs.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of the four standard deoxyribonucleoside methyl phosphonamidites (dA, dC, dG, dT), their synthesis, characterization, and handling.

Core Physicochemical Properties

The defining characteristic of methyl phosphonamidites is the P-methyl group, which renders the resulting internucleotide linkage neutral. This neutrality significantly impacts solubility and biological stability. The monomers themselves are sensitive to acid and moisture and require careful handling in anhydrous conditions.[4][5]

Data Presentation: Physicochemical Properties

Quantitative physicochemical data for specific methyl phosphonamidite monomers is not widely published in consolidated form. The following tables summarize available data for the common nucleoside precursors and related phosphoramidite compounds to provide a reference point.

Table 1: Properties of Precursor Nucleosides (5'-O-DMT-Protected)

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Storage Condition |

| 5'-DMTr-N⁶-benzoyl-deoxyadenosine | C₄₁H₃₇N₅O₆ | 703.77 | - | 2-8°C |

| 5'-DMTr-N⁴-acetyl-deoxycytidine | C₃₂H₃₃N₃O₈ | 587.62 | - | 2-8°C |

| 5'-DMTr-N²-isobutyryl-deoxyguanosine | C₃₅H₃₇N₅O₇ | 639.70 | ~150 (dec.) | 2-8°C, Inert Atmosphere[6][7] |

| 5'-DMTr-deoxythymidine | C₃₁H₃₂N₂O₇ | 556.60 | 118-121 | 2-8°C |

Table 2: Properties of Related Phosphoramidite Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| DMT-dA(bz) CE Phosphoramidite | C₄₇H₅₂N₇O₇P | 857.9 | - | - |

| N-Acetyl-5'-O-DMT-2'-O-methylcytidine CE Phosphoramidite | C₄₂H₅₂N₅O₉P | 801.86 | 102 - 104 | White to off-white powder[8][9] |

Table 3: Solubility and Solution Stability

| Methyl Phosphonamidite | Recommended Solvent | Concentration for Synthesis | Solution Stability |

| dA-Me Phosphonamidite | Anhydrous Acetonitrile[1] | ~0.1 M[5] | - |

| Ac-dC-Me Phosphonamidite | Anhydrous Acetonitrile[1] | ~0.1 M[5] | - |

| dG-Me Phosphonamidite | Anhydrous Tetrahydrofuran (B95107) (THF)[1] | ~0.1 M[5] | 24 hours |

| dT-Me Phosphonamidite | Anhydrous Acetonitrile[1] | ~0.1 M[5] | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of methyl phosphonamidites are crucial for their effective use.

Protocol 1: Oligonucleotide Synthesis using Methyl Phosphonamidites

This protocol outlines the key steps for incorporating methyl phosphonate (B1237965) linkages into oligonucleotides using a standard automated DNA synthesizer.

-

Reagent Preparation :

-

Dissolve dA, Ac-dC, and dT methyl phosphonamidites in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.[1][5]

-

Dissolve dG methyl phosphonamidite in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.[1]

-

Ensure all solvents contain less than 30 ppm water.[5] Use molecular sieves to dry solvents if necessary.[5]

-

Use a low-water content oxidizer (e.g., 0.02 M Iodine in THF/Water/Pyridine).

-

Use standard activators (e.g., Tetrazole or DCI), capping reagents, and deblocking agents.

-

-

Automated Synthesis Cycle :

-

Program the DNA synthesizer to follow the standard phosphoramidite chemistry cycle.

-

Coupling Step : A reaction time of 5-6 minutes is recommended for methyl phosphonamidite coupling.[1]

-

Capping : Standard capping with acetic anhydride/lutidine/THF.

-

Oxidation : Oxidation of the phosphite (B83602) triester to the phosphotriester using the low-water content iodine solution.

-

Deblocking : Removal of the 5'-DMTr group with trichloroacetic acid in dichloromethane.

-

-

Cleavage and Deprotection :

-

Transfer the solid support from the synthesis column to a sealed vial.[1]

-

Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) and let stand at room temperature for 30 minutes.[1]

-

Add 0.5 mL of ethylenediamine (B42938) and let stand at room temperature for 6 hours to remove base protecting groups.[1] This two-step procedure is designed to minimize cleavage of the base-labile methyl phosphonate backbone.[1]

-

Wash the support with acetonitrile/water (1:1).[1]

-

-

Purification :

Protocol 2: Characterization by ³¹P NMR Spectroscopy

This protocol provides a general method for the quality control of methyl phosphonamidite monomers.

-

Sample Preparation :

-

In a dry NMR tube under an inert atmosphere (e.g., Argon), dissolve 10-20 mg of the methyl phosphonamidite in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or CD₃CN).

-

Use 85% H₃PO₄ in a sealed capillary as an external standard (δ = 0.00 ppm).[10]

-

-

Instrument Parameters :

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (approx. -20 to 200 ppm).

-

The characteristic signal for the phosphorus (III) center of phosphoramidites typically appears in the 140-155 ppm region.[11]

-

-

Data Analysis :

-

The presence of a signal or a pair of signals (for diastereomers) in the 140-155 ppm range confirms the phosphoramidite moiety.[11]

-

Signals in the 0-20 ppm range may indicate the presence of hydrolysis products (H-phosphonates or phosphates).[11]

-

Integrate the signals to quantify the purity of the phosphoramidite relative to its oxidation products.

-

Protocol 3: Characterization by Mass Spectrometry

This protocol is for determining the molecular weight and purity of acid-labile methyl phosphonamidites.

-

Sample Preparation :

-

Mass Spectrometry Method (ESI-MS) :

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Perform electrospray ionization (ESI) in positive ion mode from a non-aqueous solvent system (e.g., acetonitrile).[4]

-

Set the mass range to scan for the expected molecular weight of the [M+Li]⁺ or [M+Na]⁺ adduct.[4]

-

Use low source fragmentation energies (declustering potential) to avoid in-source degradation of the acid-sensitive DMT group and phosphoramidite moiety.[4]

-

-

Data Analysis :

-

Identify the peak corresponding to the calculated exact mass of the adduct ion (e.g., [M+Li]⁺).

-

The high mass accuracy provided by HRMS can confirm the elemental composition.[14]

-

Analyze the spectrum for potential impurities or degradation products, such as the hydrolyzed phosphoramidite or the detritylated nucleoside.

-

Mandatory Visualizations

Oligonucleotide Synthesis Workflow

Caption: Automated cycle for solid-phase synthesis of oligonucleotides using methyl phosphonamidites.

Logical Relationships of Methyl Phosphonamidites

Caption: Key properties of methyl phosphonamidites and their relationship to major applications.

References

- 1. glenresearch.com [glenresearch.com]

- 2. blog.entegris.com [blog.entegris.com]

- 3. Characterization of methylphosphonate as a 31P NMR pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. 5'-O-Dimethoxytrityl-N-isobutyryl-deoxyguanosine | 68892-41-1 [chemicalbook.com]

- 7. 5'-O-Dimethoxytrityl-N-Isobutyryl-Deoxyguanosine [chembk.com]

- 8. N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite [chembk.com]

- 9. N-Acetyl-5'-O-(4,4-dimethoxytrityl)-2'-O-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. rsc.org [rsc.org]

- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite, a critical reagent in the solid-phase synthesis of oligonucleotides. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visual workflows to elucidate the entire process.

Introduction

This compound is a protected nucleoside building block essential for the automated chemical synthesis of DNA sequences. The 5'-dimethoxytrityl (DMTr) group provides a temporary, acid-labile protection for the 5'-hydroxyl function, allowing for sequential addition of nucleotides. The N6-benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base during synthesis. The 3'-methyl phosphonamidite moiety is the reactive group that enables the formation of the internucleotide phosphonate (B1237965) linkage. The methyl group on the phosphorus atom results in a neutral methylphosphonate (B1257008) backbone in the resulting oligonucleotide, a modification of significant interest in the development of antisense therapeutics due to its nuclease resistance.

This guide details a common and efficient multi-step synthesis route starting from 2'-deoxyadenosine, followed by purification strategies to obtain the high-purity product required for successful oligonucleotide synthesis.

Synthesis Pathway

The synthesis of this compound is a three-step process starting from the commercially available nucleoside, 2'-deoxyadenosine. The overall workflow is depicted below.

An In-depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, a key building block in the chemical synthesis of modified oligonucleotides. This document details its chemical properties, its application in solid-phase oligonucleotide synthesis, and the therapeutic relevance of the resulting methylphosphonate-modified oligonucleotides.

Core Properties of this compound

This compound is a specialized nucleoside phosphoramidite (B1245037) used to introduce methylphosphonate (B1257008) linkages into synthetic DNA and RNA strands. This modification is of significant interest in the development of therapeutic oligonucleotides due to its unique physicochemical properties.

| Property | Value | Source(s) |

| Molecular Weight | 802.90 g/mol | [1] |

| Molecular Formula | C45H51N6O6P | [2] |

| Synonyms | 5'-DMTr-N6-benzoyl-deoxyadenosine-3'-methyl-N,N-diisopropylphosphonamidite | |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | -20°C | [2] |

| Primary Application | Solid-phase synthesis of oligonucleotides with methylphosphonate backbones | [4][5] |

The Role in Oligonucleotide Synthesis: A Detailed Protocol

The incorporation of this compound into an oligonucleotide sequence follows the well-established phosphoramidite chemistry on an automated solid-phase synthesizer. The methylphosphonate linkage imparts nuclease resistance and a neutral charge to the oligonucleotide backbone, properties that are highly desirable for antisense therapeutics.[4]

The Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition. While specific parameters can be optimized, a typical cycle for incorporating a methyl phosphonamidite is as follows:

| Step | Reagents and Conditions | Purpose |

| 1. Detritylation | Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) | Removes the 5'-DMTr protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for the coupling reaction. |

| 2. Coupling | This compound and an activator (e.g., 5-Ethylthiotetrazole) in anhydrous acetonitrile. Reaction time: ~5 minutes. | The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. |

| 3. Capping | Acetic anhydride (B1165640) and 1-methylimidazole | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence. |

| 4. Oxidation | Iodine (I2) in a solution of THF/pyridine/water | Oxidizes the unstable phosphite (B83602) triester linkage to a stable pentavalent phosphate (B84403) triester. |

Note: While manufacturers perform stringent quality control to ensure high coupling efficiency, it is crucial to optimize coupling times, especially for modified phosphoramidites, to maximize yield.[6]

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

The following diagram illustrates the key stages of solid-phase oligonucleotide synthesis using methyl phosphonamidites.

Cleavage and Deprotection Protocol for Methylphosphonate Oligonucleotides

Due to the base-lability of the methylphosphonate linkage, a specific "one-pot" cleavage and deprotection procedure is recommended to minimize backbone degradation.[4]

-

Initial Cleavage: The solid support is treated with a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) for approximately 30 minutes at room temperature. This step cleaves the oligonucleotide from the support.[4]

-

Base Deprotection: Ethylenediamine is added to the mixture, and the reaction is allowed to proceed for about 6 hours at room temperature to remove the benzoyl (Bz) protecting groups from the adenine (B156593) bases.[4]

-

Work-up and Purification: The resulting solution is diluted, neutralized, and desalted. Final purification is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

Therapeutic Application: Targeting the KRAS Signaling Pathway

Oligonucleotides containing methylphosphonate modifications are prime candidates for antisense therapies, which aim to inhibit the expression of disease-causing genes. The neutral backbone of these molecules can improve cellular uptake and binding affinity to target mRNA. A prominent target in cancer therapy is the KRAS oncogene, which is frequently mutated in various cancers.

An antisense oligonucleotide (ASO) synthesized with this compound can be designed to be complementary to the KRAS mRNA. Upon entering a cancer cell, the ASO binds to the KRAS mRNA, leading to its degradation via RNase H activity and thereby preventing the translation of the oncogenic KRAS protein.[7]

Logical Pathway of KRAS Inhibition by a Methylphosphonate ASO

The following diagram illustrates the mechanism of action for a KRAS-targeting antisense oligonucleotide.

The development of ASOs with modified backbones, such as those containing methylphosphonate linkages, represents a promising strategy in precision medicine, particularly in oncology.[8][9] The ability to rationally design and synthesize these molecules to target specific disease-related genes opens up new avenues for therapeutic intervention.[10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5�-DMTr-3�dA(Bz)-methyl phosphonamidite | BroadPharm [broadpharm.com]

- 3. 5'-DMTr-dA(Bz)-Methyl phosphonamidite | CymitQuimica [cymitquimica.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. dA (Bz)-5' CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 7. Targeting oncogenic KRAS with molecular brush-conjugated antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 9. Targeting different signaling pathways with antisense oligonucleotides combination for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mesyl phosphoramidate backbone modified antisense oligonucleotides targeting miR-21 with enhanced in vivo therapeutic potency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 5'-DMTr-dA(Bz)-Methyl phosphonamidite in acetonitrile

An In-depth Technical Guide on the Solubility of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite in Acetonitrile (B52724)

For researchers, scientists, and professionals in drug development, understanding the solubility and handling of phosphoramidites is critical for the successful synthesis of oligonucleotides. This guide provides a comprehensive overview of the , including recommended concentrations, dissolution protocols, and the factors influencing its stability and reactivity.

Introduction

This compound is a crucial building block in the chemical synthesis of DNA. It is a derivative of the deoxyadenosine (B7792050) nucleoside, modified with protecting groups to ensure specific and controlled chain elongation during solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMTr) group protects the 5'-hydroxyl, the benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base, and the methyl group is part of the phosphonamidite moiety at the 3'-position. The choice of solvent is paramount for the efficiency of the coupling reactions, with anhydrous acetonitrile being the standard and most widely used solvent.[1]

Solubility and Recommended Concentrations

The following table summarizes the generally accepted and recommended concentrations for phosphoramidites, including this compound, in anhydrous acetonitrile for oligonucleotide synthesis.

| Parameter | Value | Notes |

| Typical Concentration Range | 0.05 M - 0.1 M | Suitable for most automated DNA synthesizers.[1] |

| Recommended Concentration | 0.1 M | Recommended for both automated and manual synthesis to ensure efficient coupling.[1][2] |

| Solvent Specification | Anhydrous Acetonitrile | Water content should be less than 30 ppm to prevent hydrolysis of the phosphoramidite (B1245037).[1][3] |

It is noteworthy that for methyl phosphonamidites, such as the one , dissolving them at the "normal monomer concentration" in anhydrous acetonitrile is the standard procedure.[4]

Experimental Protocol for Preparation of a 0.1 M Solution

This protocol outlines the steps for the proper preparation of a 0.1 M solution of this compound in anhydrous acetonitrile. Adherence to these steps is crucial to maintain the integrity and reactivity of the phosphoramidite.

Materials:

-

This compound (solid)

-

Anhydrous acetonitrile (<30 ppm water)

-

Inert gas (Argon or Nitrogen)

-

Sealed vial with a septum

-

Syringes and needles

-

Activated 3Å molecular sieves (optional but recommended)

Procedure:

-

Equilibration: Before opening, allow the container of the phosphoramidite to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.[3]

-

Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (argon or nitrogen).

-

Solvent Preparation: Use high-quality anhydrous acetonitrile. For critical applications, it is recommended to further dry the solvent with activated 3Å molecular sieves for at least 24 hours before use.[1][3]

-

Dissolution:

-

Carefully transfer the required amount of this compound into a pre-dried vial.

-

Using a syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve a 0.1 M concentration. To prepare a 0.1 M solution, the appropriate volume of anhydrous acetonitrile should be added.[2]

-

Seal the vial with a septum cap.

-

-

Mixing: Gently swirl the vial to dissolve the solid phosphoramidite completely. Some phosphoramidites may be oily and require several minutes of occasional swirling to form a homogenous solution.[5]

-

Drying (Optional): For utmost dryness, a single layer of activated 3Å molecular sieves can be added to the bottom of the vial containing the dissolved phosphoramidite. The solution should then be allowed to stand overnight.[1]

-

Storage: Store the prepared solution at -20°C under an inert atmosphere.[3]

Factors Affecting Solubility and Stability

Several factors can influence the solubility and stability of this compound in acetonitrile:

-

Water Content: Moisture is the most significant factor leading to the degradation of phosphoramidites through hydrolysis.[5] It is imperative to use anhydrous acetonitrile and to handle the reagents under a dry, inert atmosphere to prevent this.

-

Purity of Phosphoramidite: Impurities can affect the solubility and performance of the phosphoramidite in synthesis.

-

Temperature: While dissolution is performed at room temperature, long-term storage of the solution should be at -20°C to maintain stability.[3]

-

Protecting Groups: The nature of the protecting groups on the nucleobase can influence the stability of the phosphoramidite in solution.[3]

Role in Oligonucleotide Synthesis Workflow

The dissolution of this compound in acetonitrile is the initial step for its use in the solid-phase synthesis of oligonucleotides. The synthesis process is a cyclical reaction involving four main steps for each nucleotide addition.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

The cycle begins with the removal of the 5'-DMTr protecting group (deblocking), followed by the coupling of the activated phosphoramidite to the growing oligonucleotide chain.[6][7] Any unreacted hydroxyl groups are then capped to prevent the formation of deletion mutants.[6] Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.[7] This cycle is repeated until the desired oligonucleotide sequence is assembled.

Conclusion

The successful synthesis of high-quality oligonucleotides relies on the proper handling and dissolution of phosphoramidite building blocks. This compound is readily soluble in anhydrous acetonitrile, with a concentration of 0.1 M being optimal for most synthesis applications. By adhering to stringent anhydrous conditions and following the recommended protocols for solution preparation and storage, researchers can ensure the high reactivity and stability of this critical reagent, leading to efficient and reliable oligonucleotide synthesis.

References

The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of automated oligonucleotide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity DNA and RNA sequences. Among these, the benzoyl (Bz) group plays a crucial role in safeguarding the exocyclic amino functions of specific nucleobases during the phosphoramidite (B1245037) coupling cycle. This technical guide provides an in-depth exploration of the function, application, and removal of the benzoyl protecting group in phosphoramidite chemistry, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Function of the Benzoyl Protecting Group

The primary function of the benzoyl protecting group in phosphoramidite chemistry is to prevent unwanted side reactions involving the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxycytidine (dC).[1] These amino groups are nucleophilic and, if left unprotected, would react with the activated phosphoramidite monomers during the coupling step, leading to branched oligonucleotides and truncated sequences.[2]

The benzoyl group, an acyl-type protecting group, renders the exocyclic amines chemically inert to the conditions of the synthesis cycle.[3] It is introduced onto the N6 of adenine (B156593) and the N4 of cytosine.[1] Guanine is typically protected with an isobutyryl (iBu) group, while thymine (B56734) and uracil (B121893) do not require protection of their exocyclic nitrogens.[1] The benzoyl group is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group in each cycle but can be efficiently removed under basic conditions at the end of the synthesis.[3]

Quantitative Data: Deprotection Kinetics

The efficiency of deprotection is a critical factor in obtaining high-purity oligonucleotides. The rate of removal of the benzoyl group is dependent on the deprotection reagent, temperature, and time. Below is a summary of typical deprotection conditions for commonly used protecting groups.

| Protecting Group | Nucleobase | Deprotection Reagent | Temperature | Time | Notes |

| Benzoyl (Bz) | Adenine (A), Cytosine (C) | Ammonium (B1175870) Hydroxide (B78521) | 55°C | 8-16 hours | Standard, traditional method.[4][5] |

| Benzoyl (Bz) | Adenine (A), Cytosine (C) | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | "UltraFAST" deprotection. Requires Acetyl-dC to avoid base modification.[5][6][7] |

| Isobutyryl (iBu) | Guanine (G) | Ammonium Hydroxide | 55°C | 16 hours | Slower to deprotect than Bz.[5] |

| Acetyl (Ac) | Cytosine (C) | Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 5-10 minutes | Compatible with UltraFAST deprotection without side reactions observed with Bz-dC.[5][6] |

| Phenoxyacetyl (Pac) | Adenine (A), Guanine (G) | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temp. | 4 hours | "UltraMILD" conditions, suitable for sensitive modifications.[6] |

| Dimethylformamidine (dmf) | Guanine (G) | Ammonium Hydroxide | 55°C | 4 hours | Faster deprotection than iBu-dG.[5] |

Experimental Protocols

N-Benzoylation of Deoxycytidine

This protocol describes a general method for the selective N-benzoylation of the exocyclic amino group of deoxycytidine.

Materials:

-

Deoxycytidine

-

Anhydrous Pyridine (B92270)

-

Benzoyl Chloride (BzCl)

-

Ice-cold saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve deoxycytidine in a minimal amount of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding ice-cold saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield N4-benzoyl-deoxycytidine.

Deprotection of a Benzoyl-Protected Oligonucleotide

This protocol outlines the standard procedure for the removal of benzoyl and other protecting groups from a synthesized oligonucleotide using concentrated ammonium hydroxide.

Materials:

-

Oligonucleotide synthesis column containing the resin-bound, protected oligonucleotide.

-

Concentrated ammonium hydroxide (28-30%)

-

Screw-cap, pressure-tight vials

-

Heating block or oven

-

SpeedVac or centrifugal evaporator

Procedure:

-

After completion of the automated synthesis, remove the column from the synthesizer.

-

Using a syringe, push the solid support from the column into a 2 mL screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the solid support is fully submerged.

-

Tightly seal the vial. Caution: Ammonium hydroxide is volatile and corrosive. Work in a well-ventilated fume hood.

-

Place the vial in a heating block or oven set to 55°C for 8-16 hours. For shorter oligonucleotides or less sensitive sequences, this time can sometimes be reduced.

-

After the incubation period, allow the vial to cool completely to room temperature before opening to prevent the release of ammonia (B1221849) gas.

-

Carefully open the vial in a fume hood.

-

Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

-

Wash the solid support with a small volume of water and combine the wash with the ammonium hydroxide solution.

-

Evaporate the solution to dryness using a SpeedVac or centrifugal evaporator.

-

The resulting pellet contains the deprotected oligonucleotide, which can then be resuspended in water or a suitable buffer for purification and downstream applications.[2]

Visualizations

The following diagrams illustrate key processes in phosphoramidite chemistry involving the benzoyl protecting group.

Conclusion

The benzoyl protecting group is a cornerstone of modern phosphoramidite chemistry, enabling the precise and efficient synthesis of DNA and RNA oligonucleotides. Its stability during the synthesis cycle and lability under basic conditions provide the necessary orthogonality for successful oligonucleotide production. Understanding the kinetics of its removal and adhering to established protocols for its application and deprotection are essential for researchers and professionals in the field of nucleic acid chemistry and drug development to ensure the synthesis of high-quality, biologically active oligonucleotides.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Synthesis: An In-depth Technical Guide to the Role of the Dimethoxytrityl (DMTr) Group in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of synthetic chemistry, particularly in the automated solid-phase synthesis of oligonucleotides, protecting groups are the unsung heroes. Among these, the 4,4'-dimethoxytrityl (DMTr) group stands out as a cornerstone of modern phosphoramidite (B1245037) chemistry. Its strategic application and controlled removal are fundamental to the successful stepwise assembly of DNA and RNA chains. This technical guide provides a comprehensive overview of the multifaceted role of the DMTr group, detailing its function as a reversible protecting agent for the 5'-hydroxyl group of nucleosides, its critical involvement in purification strategies, and the chemical intricacies of its application and cleavage.

The DMTr group's lability under mild acidic conditions, coupled with its stability to the basic and nucleophilic reagents used during the coupling and oxidation steps, makes it an ideal "gatekeeper" for the sequential addition of nucleotide monomers. Furthermore, the distinct lipophilicity it imparts to the growing oligonucleotide chain and the intense orange color of its cation upon removal provide elegant and practical solutions for both purification and real-time monitoring of synthesis efficiency. This document will delve into the quantitative aspects of DMTr-related processes, provide detailed experimental protocols for key steps, and visualize the underlying chemical pathways and workflows.

The Core Function: 5'-Hydroxyl Protection

The primary role of the DMTr group in oligonucleotide synthesis is the protection of the 5'-hydroxyl group of the nucleoside phosphoramidite monomers and the growing oligonucleotide chain attached to the solid support.[1][2] This protection is crucial to prevent undesirable side reactions, such as intermolecular and intramolecular phosphorylation, during the phosphoramidite coupling step. The bulky nature of the DMTr group also contributes to the regioselectivity of the subsequent phosphitylation reaction to create the phosphoramidite monomer, favoring the more reactive 5'-hydroxyl over the 3'-hydroxyl group.[3]

The synthesis of oligonucleotides on a solid support proceeds in a cyclical manner in the 3' to 5' direction.[4][5] Each cycle involves four key steps: deblocking (detritylation), coupling, capping, and oxidation.[4][6] The DMTr group is central to the first two steps of this cycle.

The Synthesis Cycle: A Step-by-Step Breakdown

-

Deblocking (Detritylation): The cycle begins with the removal of the DMTr group from the 5'-hydroxyl of the nucleoside attached to the solid support (or the terminal nucleotide of the growing chain).[7] This is achieved by treating the support with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) (DCM).[6][8] The acid protonates one of the methoxy (B1213986) groups, leading to the departure of the DMTr group as a stable carbocation (DMTr+), which is intensely orange-colored.[9][10] This colorimetric release allows for real-time monitoring of the synthesis efficiency.[9][11] The free 5'-hydroxyl group is now available for the next coupling reaction.

-

Coupling: The next nucleoside, in the form of a phosphoramidite monomer (with its own 5'-DMTr protecting group), is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the solid support.[4][6] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.[4]

-

Capping: To prevent unreacted 5'-hydroxyl groups (failure sequences) from participating in subsequent cycles, they are irreversibly blocked or "capped." This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, usually a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[12]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data on Synthesis Efficiency

The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide. The DMTr cation released during the detritylation step provides a convenient method for quantifying the stepwise yield. The absorbance of the orange solution containing the DMTr cation is measured spectrophotometrically at approximately 498 nm.[11] A stepwise coupling efficiency of greater than 98% is generally considered necessary for the synthesis of high-quality oligonucleotides.[11] The cumulative effect of even small inefficiencies can significantly reduce the final yield of the desired product, as illustrated in the table below.

| Oligonucleotide Length (bases) | Overall Yield at 98% Stepwise Efficiency | Overall Yield at 99% Stepwise Efficiency | Overall Yield at 99.5% Stepwise Efficiency |

| 20 | 66.8% | 81.8% | 90.5% |

| 50 | 36.4% | 60.5% | 77.8% |

| 100 | 13.3% | 36.6% | 60.5% |

| 150 | 4.8% | 22.1% | 47.2% |

Data compiled from multiple sources indicating typical yields.

The choice of detritylation agent and reaction time can also impact the overall yield and purity by influencing the extent of depurination, an undesirable side reaction where the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar is cleaved under acidic conditions.[13][14]

| Detritylation Conditions | Depurination Rate | Comments |

| 3% Trichloroacetic Acid (TCA) in DCM | Higher | Faster detritylation but increased risk of depurination, especially for longer oligonucleotides or those with multiple adenosine (B11128) residues.[13][14] |

| 3% Dichloroacetic Acid (DCA) in DCM | Lower | Slower detritylation but significantly reduces the risk of depurination.[13][14] |

| 1% Dichloroacetic Acid (DCA) in DCM | Very Low | Recommended for purification protocols to minimize depurination.[15] |

The Role of DMTr in Purification: "Trityl-On" vs. "Trityl-Off"

The lipophilic nature of the DMTr group provides a powerful handle for the purification of the desired full-length oligonucleotide from failure sequences. This leads to two primary purification strategies: "DMTr-on" and "DMTr-off".

-

DMTr-Off Purification: In this method, the final detritylation step is performed on the synthesizer, so the cleaved and deprotected oligonucleotide mixture contains the full-length product with a free 5'-hydroxyl group. Purification is then typically carried out using anion-exchange or reversed-phase high-performance liquid chromatography (HPLC).

-

DMTr-On Purification: This is a widely used and highly effective strategy where the final 5'-DMTr group is intentionally left on the full-length oligonucleotide after synthesis.[13] The crude mixture is then passed through a reversed-phase chromatography cartridge. The highly lipophilic DMTr-on product is strongly retained by the stationary phase, while the more polar, uncapped "failure" sequences (which lack the DMTr group) are washed away.[15][16] The retained DMTr-on oligonucleotide is then detritylated on the column using a mild acid, and the purified, detritylated product is eluted.[15] This method is particularly advantageous for the purification of long oligonucleotides.[17]

Experimental Protocols

Protocol 1: Automated Detritylation during Solid-Phase Synthesis

This protocol describes the detritylation step as it typically occurs on an automated DNA synthesizer.

Reagents:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Washing Solution: Acetonitrile (B52724) (ACN).

Procedure:

-

The synthesis column containing the solid support with the DMTr-protected oligonucleotide is flushed with the deblocking solution.

-

The deblocking solution is allowed to react with the solid support for a programmed time (typically 60-180 seconds). The effluent, containing the orange DMTr cation, can be diverted to a spectrophotometer for yield monitoring.

-

The column is thoroughly washed with acetonitrile to remove all traces of the acid and the DMTr cation before the next coupling step.

Protocol 2: Manual Detritylation of "DMTr-On" Purified Oligonucleotides

This protocol is for the removal of the final 5'-DMTr group from an oligonucleotide that has been purified using the "DMTr-on" method.

Reagents:

-

80% Acetic Acid in water.

-

3 M Sodium Acetate solution.

-

Ethanol (B145695) (100%).

Procedure:

-

The purified, dried DMTr-on oligonucleotide is dissolved in 80% acetic acid.

-

The solution is incubated at room temperature for 15-30 minutes.

-

The reaction is quenched by the addition of 3 M sodium acetate.

-

The detritylated oligonucleotide is precipitated by the addition of ethanol.

-

The mixture is cooled (e.g., at -20°C for 30 minutes) and then centrifuged to pellet the oligonucleotide.

-

The supernatant is removed, and the oligonucleotide pellet is washed with ethanol and then dried.

Protocol 3: Phosphoramidite Coupling Step on an Automated Synthesizer

This protocol outlines the coupling step that follows detritylation.

Reagents:

-

Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile.

-

Phosphoramidite Solution: 0.1 M solution of the desired DMTr-protected nucleoside phosphoramidite in Acetonitrile.

-

Washing Solution: Acetonitrile (ACN).

Procedure:

-

The synthesis column containing the detritylated oligonucleotide on the solid support is washed with acetonitrile.

-

The activator solution and the phosphoramidite solution are simultaneously delivered to the column.

-

The coupling reaction is allowed to proceed for a programmed time (typically 2-5 minutes).

-

The column is then washed with acetonitrile to remove unreacted phosphoramidite and activator before the capping step.

Visualizing the Process

Oligonucleotide Synthesis Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solved (d) In the solid-phase synthesis of DNA, the first | Chegg.com [chegg.com]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. WO2000055170A1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]

- 9. biotage.com [biotage.com]

- 10. Dimethoxytrityl - Wikipedia [en.wikipedia.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. academic.oup.com [academic.oup.com]

- 14. glenresearch.com [glenresearch.com]

- 15. diva-portal.org [diva-portal.org]

- 16. phenomenex.com [phenomenex.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

31P NMR characterization of 5'-DMTr-dA(Bz)-Methyl phosphonamidite

An In-depth Technical Guide to the ³¹P NMR Characterization of 5'-DMTr-dA(Bz)-Methyl Phosphonamidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy for the characterization of this compound, a critical reagent in the synthesis of oligonucleotides. This document outlines the fundamental principles, experimental protocols, and data interpretation relevant to ensuring the quality and purity of this phosphoramidite (B1245037).

Introduction to ³¹P NMR in Phosphoramidite Characterization

Phosphorus-31 NMR spectroscopy is an indispensable analytical technique for the quality control of nucleoside phosphoramidites. The phosphorus atom in the phosphoramidite moiety is highly sensitive to its chemical environment, making ³¹P NMR an ideal tool for structural elucidation and impurity profiling. The natural abundance of the ³¹P isotope is 100%, and it possesses a spin of ½, resulting in sharp NMR signals and a wide chemical shift range that allows for excellent signal dispersion.[1]

This compound, like other phosphoramidites, is a chiral molecule at the phosphorus center, existing as a mixture of two diastereomers. These diastereomers are often distinguishable in the ³¹P NMR spectrum, typically appearing as a pair of signals.

Key Physicochemical and Structural Data

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N⁶-benzoyl-2'-deoxyadenosine-3'-O-(methyl)(N,N-diisopropyl)phosphonamidite |

| Molecular Formula | C₄₅H₅₁N₆O₆P |

| Molecular Weight | 802.90 g/mol |

| CAS Number | 114079-05-9 |

| Typical Appearance | White to pale yellow amorphous powder |

| Storage Conditions | -20°C under an inert atmosphere |

³¹P NMR Spectral Characteristics

The ³¹P NMR spectrum of a high-purity this compound sample is characterized by specific chemical shift regions for the desired product and potential impurities.

This compound Signal

The phosphorus (III) center in phosphoramidites resonates in a characteristic downfield region of the ³¹P NMR spectrum. For this compound, the signals corresponding to the two diastereomers are expected to appear in the range of 148-152 ppm . These signals are typically sharp singlets in a proton-decoupled spectrum.

Common Impurities and Their ³¹P NMR Signatures

Impurities in phosphoramidite preparations can arise from the synthesis process or from degradation upon storage. ³¹P NMR is highly effective in detecting and quantifying these phosphorus-containing impurities.

| Impurity Type | Description | Typical ³¹P Chemical Shift Range (ppm) |

| H-phosphonate | Resulting from hydrolysis of the diisopropylamino group. | 8 to 12 |

| Phosphate (B84403) (P(V)) Species | Formed by oxidation of the phosphoramidite. | -5 to 5 |

| Other P(III) Impurities | Side-products from the phosphitylation reaction. | 100 to 169 |

Experimental Protocol for ³¹P NMR Analysis

The following provides a detailed methodology for acquiring a high-quality ³¹P NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Anhydrous acetonitrile (B52724) (CH₃CN) or deuterated chloroform (B151607) (CDCl₃) are suitable solvents. Anhydrous conditions are critical to prevent hydrolysis of the phosphoramidite.

-

Concentration: Prepare a solution of approximately 10-20 mg of the phosphoramidite in 0.5-0.7 mL of the chosen solvent.

-

Reference Standard: An external standard of 85% phosphoric acid (H₃PO₄) is commonly used and is set to 0 ppm. Alternatively, an internal standard such as triphenyl phosphate can be used for quantitative analysis.

NMR Instrument Parameters

The following parameters are recommended for a standard ³¹P NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value |

| Pulse Program | zgig30 (or equivalent with proton decoupling) |

| Acquisition Time (AQ) | 1.0 - 2.0 s |

| Relaxation Delay (D1) | 5.0 - 10.0 s (for quantitative analysis, ensure full relaxation, which may require a longer delay) |

| Number of Scans (NS) | 128 - 512 (adjust to achieve adequate signal-to-noise ratio) |

| Spectral Width (SW) | 200 - 250 ppm (centered around 75 ppm) |

| Temperature | 298 K (25 °C) |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations related to this compound.

Synthesis of this compound

The synthesis involves the phosphitylation of the 3'-hydroxyl group of the protected nucleoside.

Caption: General synthesis of the target phosphoramidite.

Degradation Pathways

The primary degradation pathways for phosphoramidites are hydrolysis and oxidation.

Caption: Major degradation routes of the phosphoramidite.

Experimental Workflow for Quality Control

A logical workflow for the ³¹P NMR-based quality control of this compound is presented below.

Caption: A typical quality control workflow using ³¹P NMR.

Conclusion

³¹P NMR spectroscopy is a powerful and essential tool for the comprehensive characterization of this compound. It provides critical information on the identity, purity, and stability of this vital reagent for oligonucleotide synthesis. By following standardized experimental protocols and understanding the characteristic chemical shifts of the product and its potential impurities, researchers and drug development professionals can ensure the quality of their synthetic oligonucleotides, ultimately contributing to the success of their research and therapeutic development programs.

References

An In-depth Technical Guide to Methylphosphonate Backbone Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylphosphonate (B1257008) backbone modifications in oligonucleotides. This modification, where a non-bridging oxygen in the phosphodiester linkage is replaced by a methyl group, confers unique properties to oligonucleotides, making them valuable tools in research and therapeutic development. This guide covers the synthesis, characterization, and key applications of methylphosphonate-modified oligonucleotides, with a focus on quantitative data, detailed experimental protocols, and visual representations of core concepts.

Core Properties of Methylphosphonate Oligonucleotides

Methylphosphonate-modified oligonucleotides exhibit several key properties that distinguish them from their natural phosphodiester counterparts. These properties are summarized in the table below.

| Property | Description | Quantitative Data | References |

| Nuclease Resistance | The methylphosphonate linkage is resistant to degradation by cellular nucleases, significantly increasing the in vivo and in vitro stability of the oligonucleotide. | 2'-deoxy alternating RP MP/DE backbone analogs are 25- to 300-fold more resistant to nuclease degradation than unmodified oligonucleotides.[1] Chimeric methylphosphonate-DNA/LNA oligonucleotides show much higher resistance to 3'-exonucleolytic degradation.[2] | [1][2] |

| Cellular Uptake | As neutral molecules, methylphosphonate oligonucleotides can cross cell membranes.[3] The uptake mechanism is believed to be adsorptive or fluid-phase endocytosis.[4][5][6] | The cellular uptake process is highly temperature-dependent, with a significant increase between 15 and 20°C.[4][5][6] | [3][7][4][5][6] |

| Binding Affinity (Tm) | The effect on duplex stability is complex and depends on the stereochemistry of the phosphorus atom. RP isomers generally form more stable duplexes with complementary DNA and RNA than SP isomers.[1][8] However, racemic mixtures often show reduced thermal stability compared to phosphodiester duplexes.[9] | An RP/SP-mixed all-methylphosphonate 15mer had a Tm of 34.3°C with an RNA target, compared to 60.8°C for the phosphodiester control.[10] An oligonucleotide with alternating RP methylphosphonate and phosphodiester linkages had a Tm of 55.1°C with an RNA target.[11] | [1][8][9][10][11] |

| Chirality | The substitution of a methyl group for a non-bridging oxygen creates a chiral center at the phosphorus atom, resulting in RP and SP diastereomers.[1][12] | RP chiral MPO-DNA duplexes are significantly more stable to thermal denaturation than SP chiral MPOs.[1] | [1][12] |

| RNase H Activation | Methylphosphonate modifications generally do not support RNase H activity. This means they primarily act via a steric block mechanism rather than inducing target RNA degradation. | This property is a key differentiator from phosphorothioate (B77711) modifications, which do support RNase H activity. | [13] |

| Toxicity | Methylphosphonate oligonucleotides have been reported to have lower overall toxicity compared to phosphorothioates.[14] However, as with other modified oligonucleotides, sequence- and structure-dependent cytotoxicity can occur.[15][16][17][18] | Toxicity is sequence-dependent and can be influenced by base and backbone modifications.[17][18] | [14][15][16][17][18] |

Synthesis of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, similar to standard DNA synthesis.[8][19] The key difference lies in the use of methylphosphonamidite monomers.[20]

Solid-Phase Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a methylphosphonate-modified oligonucleotide.

Detailed Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the general steps for synthesizing a methylphosphonate-containing oligonucleotide on an automated DNA synthesizer. Specific timings and reagent volumes may need to be optimized based on the synthesizer model and scale of synthesis.

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

-

Deoxynucleoside methylphosphonamidites (A, C, G, T) dissolved in anhydrous acetonitrile.

-

Standard deoxynucleoside phosphoramidites (for chimeric oligonucleotides).

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)).

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF).

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

-

Cleavage and deprotection solution (e.g., Ethylenediamine (B42938)/ethanol (B145695) 1:1 v/v or concentrated ammonium (B1175870) hydroxide).

-

Anhydrous acetonitrile.

-

Automated DNA synthesizer.

Procedure:

-

Synthesizer Preparation: Load the required reagents onto the DNA synthesizer according to the manufacturer's instructions.

-

Synthesis Cycle: The automated synthesis proceeds through a series of cycles, with one nucleotide added per cycle.

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile.

-

Coupling: The methylphosphonamidite monomer and activator are delivered to the synthesis column. The coupling reaction forms the methylphosphonate linkage. Coupling times for methylphosphonamidites may be longer than for standard phosphoramidites.

-

Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable pentavalent methylphosphonate linkage using the oxidizing solution.

-

-

Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

-

Final Detritylation (Optional): The DMT group on the final 5'-terminal nucleotide can be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

-

Cleavage and Deprotection:

-

The solid support is removed from the synthesizer.

-

The oligonucleotide is cleaved from the support, and the base and phosphate (B84403) protecting groups are removed by incubation in the cleavage and deprotection solution. For methylphosphonate oligonucleotides, a common procedure involves treatment with a solution of ethylenediamine in ethanol at room temperature.[10]

-

-

Purification: The crude oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC).

Characterization of Methylphosphonate Oligonucleotides

Thorough characterization is essential to ensure the identity, purity, and structural integrity of synthesized methylphosphonate oligonucleotides.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized oligonucleotide. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are commonly used.[9][21]

Experimental Protocol: MALDI-TOF MS

Materials:

-

Purified methylphosphonate oligonucleotide.

-

MALDI matrix solution (e.g., 3-hydroxypicolinic acid (3-HPA) in a 50:50 acetonitrile:water solution, often with an ammonium citrate (B86180) additive).[16]

-

MALDI target plate.

-

MALDI-TOF mass spectrometer.

Procedure:

-

Sample Preparation: Mix a small amount of the oligonucleotide solution with the MALDI matrix solution on the target plate.[22]

-

Crystallization: Allow the mixture to air-dry, forming co-crystals of the oligonucleotide and the matrix.

-

Data Acquisition: Insert the target plate into the mass spectrometer. The sample is irradiated with a laser, causing desorption and ionization of the oligonucleotide. The time-of-flight of the ions to the detector is measured, from which the mass-to-charge ratio and thus the molecular weight are determined.

-

Data Analysis: Compare the observed molecular weight to the calculated theoretical molecular weight of the desired sequence.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy provides information about the secondary structure of oligonucleotides and their duplexes.[3] The CD spectrum of a methylphosphonate-modified duplex can indicate changes in helix conformation (e.g., B-form vs. A-form) compared to an unmodified duplex.[23]

Experimental Protocol: CD Spectroscopy

Materials:

-

Purified methylphosphonate oligonucleotide and its complementary strand.

-

CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).[13]

-

Circular dichroism spectropolarimeter.

-

Quartz cuvette with a defined path length (e.g., 1 cm).

Procedure:

-

Sample Preparation: Anneal the methylphosphonate oligonucleotide with its complementary strand by heating to 90°C and slowly cooling to room temperature in the CD buffer. Prepare a blank sample containing only the buffer.

-

Instrument Setup: Set the spectropolarimeter to scan the desired wavelength range (e.g., 200-350 nm for DNA/RNA).[24] Set the bandwidth, response time, and scan speed.[25]

-

Data Acquisition: Record the CD spectrum of the blank solution and then the oligonucleotide duplex solution at a controlled temperature.

-

Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum provides information about the helical structure of the duplex.

Key Experimental Assays

Nuclease Resistance Assay

This assay evaluates the stability of methylphosphonate oligonucleotides in the presence of nucleases, typically in serum.

Experimental Workflow:

Detailed Experimental Protocol: Nuclease Resistance in Serum [7][4]

Materials:

-

Methylphosphonate-modified oligonucleotide and an unmodified control oligonucleotide.

-

Fetal Bovine Serum (FBS) or human serum.

-

Phosphate-Buffered Saline (PBS).

-

Incubator at 37°C.

-

Analysis equipment (e.g., HPLC with a suitable column for oligonucleotide separation or polyacrylamide gel electrophoresis (PAGE) apparatus).

Procedure:

-

Reaction Setup: Prepare a solution of the oligonucleotide in 50% serum (e.g., in PBS) to a final concentration of 50 pmol in a total volume of 10 µL.[4]

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and stop the degradation (e.g., by freezing or adding a quenching buffer).

-

Analysis: Analyze the integrity of the oligonucleotide in each aliquot by HPLC or denaturing PAGE.

-

Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point.

-

Half-Life Calculation: Plot the percentage of intact oligonucleotide versus time and determine the half-life (t1/2) of the oligonucleotide in serum.

Cellular Uptake Assay

This assay visualizes and quantifies the internalization of methylphosphonate oligonucleotides into cells.

Experimental Protocol: Cellular Uptake by Confocal Microscopy [26]

Materials:

-

Fluorescently labeled methylphosphonate oligonucleotide (e.g., with Cy3 or FITC).

-

Cell line of interest (e.g., HeLa or A549) cultured on glass-bottom dishes.

-

Cell culture medium.

-

Confocal microscope.

-

Nuclear stain (e.g., DAPI).

Procedure:

-

Cell Seeding: Seed the cells on glass-bottom dishes and allow them to adhere overnight.

-

Oligonucleotide Incubation: Add the fluorescently labeled methylphosphonate oligonucleotide to the cell culture medium at a final concentration of, for example, 0.5 µM.[26] Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

-

Washing: After incubation, wash the cells several times with PBS to remove any oligonucleotide that is not cell-associated.

-

Staining (Optional): If desired, stain the cell nuclei with DAPI.

-

Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the oligonucleotide fluorophore and the nuclear stain.

-

Analysis: Analyze the images to determine the subcellular localization of the oligonucleotide (e.g., cytoplasm, nucleus, endosomes). The fluorescence intensity can be quantified to compare uptake under different conditions.

Thermal Denaturation (Melting Temperature, Tm) Assay

This assay measures the thermal stability of the duplex formed between a methylphosphonate oligonucleotide and its complementary strand.

Experimental Protocol: UV Spectrophotometry [17][20][27]

Materials:

-

Methylphosphonate oligonucleotide and its complementary DNA or RNA strand.

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

UV-Vis spectrophotometer with a temperature controller.

-